5-(Chloromethyl)isoxazole-3-carboxamide
Description
Properties
CAS No. |
203792-29-4 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2H2,(H2,7,9) |
InChI Key |
NWOXBDDVGBFOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among isoxazole-3-carboxamide derivatives lie in substituents at position 5, which influence molecular weight, lipophilicity, and stability.
| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility/Stability Notes |
|---|---|---|---|---|---|
| 5-(Chloromethyl)isoxazole-3-carboxamide | Chloromethyl | C₅H₅ClN₂O₂ | ~146.56 | Not reported | Likely reactive due to Cl moiety |
| 5-Methylisoxazole-3-carboxamide | Methyl | C₅H₆N₂O₂ | 126.11 | Not reported | Stable; lower lipophilicity |
| 5-(3-Hydroxyphenyl)isoxazole-3-carboxamide | 3-Hydroxyphenyl | C₁₀H₈N₂O₃ | 204.18 | Not reported | Polar; potential for H-bonding |
| 5-Isopropyl-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide | Isopropyl | C₉H₁₄N₂O₃ | 198.20 | 94.0–95.5 | Lipophilic; crystalline solid |
| 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid allylamide | 2-Chlorophenyl | C₁₃H₁₁ClN₂O₂ | 262.69 | Not reported | High lipophilicity; allylamide group |
Key Observations :
- The chloromethyl group increases molecular weight and reactivity compared to methyl or phenyl substituents.
- Bulky substituents (e.g., isopropyl, cyclobutyl) raise melting points, suggesting enhanced crystallinity .
- Polar groups (e.g., hydroxyphenyl) improve solubility but may reduce membrane permeability .
Key Observations :
Stability and Reactivity
- Chloromethyl Group : Increases susceptibility to hydrolysis or nucleophilic substitution, requiring careful storage (e.g., inert atmosphere, low humidity) .
- Methyl vs. Bulky Substituents : Methyl derivatives (e.g., 5-Methylisoxazole-3-carboxamide) exhibit higher stability, while cyclobutyl or sec-butyl groups introduce steric hindrance, slowing degradation .
Preparation Methods
Claisen Condensation Followed by Cyclization
A patent (CN1156723A) describes a "one-pot" synthesis of 5-methyl-isoxazole-3-carboxamide using dimethyl oxalate, acetone, and hydroxylamine hydrochloride. Adapting this method for the target compound involves substituting acetone with a chloromethyl-containing ketone (e.g., chloroacetone) to introduce the chloromethyl group at position 5.
Key Steps :
-
Claisen Condensation :
-
Cyclization with Hydroxylamine :
-
Ammonolysis :
Challenges :
-
Chloroacetone’s reactivity necessitates strict temperature control to avoid side reactions.
-
Regioselectivity during cyclization must be verified via NMR to confirm substitution patterns.
Nitrile Oxide Cycloaddition with Functionalized Alkynes
Nitrile oxide cycloadditions offer precise control over substituent placement. This method involves generating a nitrile oxide in situ and reacting it with a chloromethyl-containing alkyne to form the isoxazole ring.
Synthesis of Nitrile Oxide Precursor
-
Generate the nitrile oxide from a hydroxymoyl chloride (e.g., 3-carbamoylhydroxymoyl chloride) using triethylamine as a base.
Cycloaddition with Propargyl Chloride
-
React the nitrile oxide with propargyl chloride to form this compound.
-
Conditions : Reflux in toluene, 8–12 hours.
Advantages :
-
High regioselectivity due to the electronic effects of the carboxamide group.
-
No isolation of intermediates required, simplifying purification.
Table 1: Comparison of Cyclization Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Claisen Cyclization | Dimethyl oxalate, Chloroacetone | 65–72 | ≥95 | |
| Nitrile Oxide Cycloaddition | Propargyl chloride, Nitrile oxide | 78–85 | ≥98 |
Post-Synthetic Functionalization of Isoxazole Intermediates
Chlorination of 5-Methylisoxazole-3-carboxamide
Radical chlorination of the methyl group at position 5 introduces the chloromethyl moiety:
-
Dissolve 5-methylisoxazole-3-carboxamide in carbon tetrachloride.
-
Add chlorine gas (Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator.
-
Conditions : 80°C, 6–8 hours.
Limitations :
Ester-to-Amide Conversion
A two-step synthesis starting from 5-(chloromethyl)isoxazole-3-carboxylic acid ethyl ester:
-
Hydrolysis : Convert the ester to a carboxylic acid using NaOH in ethanol/water.
-
Amidation : React the acid with thionyl chloride to form the acyl chloride, then treat with ammonium hydroxide.
Conditions :
-
Hydrolysis: 70°C, 4 hours.
-
Amidation: 0°C, 2 hours.
Yield : 80–88% after purification.
Optimization Strategies and Industrial Scalability
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing intermediates. Non-polar solvents (toluene) favor nitrile oxide cycloadditions by reducing side reactions.
Catalysis
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in Claisen condensations.
-
Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 15 minutes at 150°C).
Table 2: Impact of Catalysts on Reaction Efficiency
| Catalyst | Reaction Time (h) | Yield Increase (%) |
|---|---|---|
| TBAB (5 mol%) | 3 | 12 |
| Microwave Irradiation | 0.25 | 18 |
Analytical Validation of Synthetic Products
Structural Confirmation
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(chloromethyl)isoxazole-3-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives are typically synthesized via coupling reactions between isoxazole-3-carboxylic acids and substituted anilines using carbodiimide coupling agents (e.g., EDC/HOBt). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and purification via flash chromatography. For example, coupling 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline achieved an 18% yield after silica gel purification .
- Characterization : Confirm structures using / NMR (e.g., δ=10.36 ppm for hydroxyl protons) and HRMS (e.g., [M+H] calcd: 347.0593) .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use HPLC with UV detection (λ=254 nm) and compare retention times against standards.
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and quantify impurities (e.g., hydrolyzed chloromethyl groups).
- Storage : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent moisture absorption .
Q. What biological assays are suitable for evaluating the mitochondrial permeability transition pore (mtPTP) inhibition activity of this compound?
- Methodology :
- Mitochondrial Swelling Assay : Isolate mouse liver mitochondria and measure swelling via light scattering at 540 nm after Ca overload. Calculate EC values (e.g., <0.39 µM for potent inhibitors) .
- Calcium Retention Capacity (CRC) : Use Calcium Green-5N fluorescence to quantify Ca uptake thresholds in isolated mitochondria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced mtPTP inhibition?
- Methodology :
- Substituent Effects : Replace the chloromethyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability. Introduce hydroxyl or methoxy groups on the phenyl ring to improve binding to mitochondrial targets .
- In Silico Modeling : Perform docking studies with mtPTP components (e.g., adenine nucleotide translocase) using software like AutoDock Vina to predict binding affinities .
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro mitochondrial assays and in vivo zebrafish models?
- Methodology :
- Dose-Response Calibration : Account for differences in compound bioavailability by measuring tissue concentrations via LC-MS/MS in zebrafish larvae.
- Metabolite Profiling : Identify active metabolites (e.g., demethylated or hydroxylated derivatives) using high-resolution mass spectrometry .
- Assay Harmonization : Standardize Ca concentrations and mitochondrial isolation protocols across models to reduce variability .
Q. How can researchers mitigate off-target effects of this compound in neuronal cell lines?
- Methodology :
- Selectivity Screening : Test against related channels (e.g., voltage-gated Ca channels) using patch-clamp electrophysiology.
- Proteomic Profiling : Perform affinity pull-down assays with biotinylated analogs to identify unintended protein targets .
Q. What in vivo models are appropriate for validating therapeutic potential in congenital muscular dystrophies?
- Methodology :
- Zebrafish Models : Use collagen VI-deficient zebrafish to assess rescue of muscle degeneration phenotypes. Administer compounds via immersion (1–10 µM) and quantify mobility improvements using automated tracking software .
- Toxicity Screening : Monitor cardiac function (e.g., heart rate) and liver enzyme levels (ALT/AST) to rule out systemic toxicity .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact (H302, H315 hazards) .
- Neutralize waste with 10% sodium bicarbonate before disposal .
Q. How can researchers address low yields in the coupling step during synthesis?
- Troubleshooting :
- Optimize reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours).
- Use coupling additives like DMAP to activate carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
